molecular formula C12H14O3 B042509 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid CAS No. 1138-41-6

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Cat. No.: B042509
CAS No.: 1138-41-6
M. Wt: 206.24 g/mol
InChI Key: LBSJJNAMGVDGCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-dimethylallyl-4-hydroxybenzoic acid typically involves the prenylation of 4-hydroxybenzoic acid. This can be achieved through the reaction of 4-hydroxybenzoic acid with dimethylallyl pyrophosphate in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 3-dimethylallyl-4-hydroxybenzoic acid may involve the extraction from plant sources where it naturally occurs, such as the roots of Rubia yunnanensis . The extraction process typically involves the use of methanolic solvents to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylallyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Dimethylallyl-4-hydroxybenzoic acid has been studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role as a plant metabolite and its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-dimethylallyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: 3-Dimethylallyl-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylallyl group enhances its lipophilicity and potential interactions with biological membranes .

Properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSJJNAMGVDGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-41-6
Record name 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (85 mg, 2.02 mmol) was added to a mixture of methyl ester 7 (106 mg, 0.405 mmol) in 0.5 mL of a 3/1/1 THF/MeOH/H2O solution. The reaction mixture was stirred at reflux for 14 hours, cooled to room temperature, and diluted with THF (1 mL). The solution was acidified the solution to pH=3 by the dropwise addition of 6 M HCl. The layers were separated and the organic phase was dried (Na2SO4), filtered, and concentrated to afford acid 8 (63 mg, 75%) as a red oil that was suitable for use without further purification.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
methyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3/1/1
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (85 mg, 2.02 mmol) was added to a mixture of methyl ester 7 (106 mg, 0.405 mmol) in 0.5 mL of a 3/1/1 THF/eOH/H2O solution. The reaction mixture was stirred at reflux for 14 hours, cooled to room temperature, and diluted with THF (1 mL). The solution was acidified the solution to pH=3 by the dropwise addition of 6 M HCl. The layers were separated and the organic phase was dried (Na2SO4), filtered, and concentrated to afford acid 8 (63 mg, 75%) as a red oil that was suitable for use without further purification.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
methyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3/1/1
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 3-Dimethylallyl-4-hydroxybenzoic acid?

A1: 3-Dimethylallyl-4-hydroxybenzoic acid, also known as ring A, is a crucial building block in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. [, , , ] These antibiotics are known for their potent inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. []

Q2: How is 3-Dimethylallyl-4-hydroxybenzoic acid incorporated into the structure of aminocoumarin antibiotics?

A2: The incorporation of 3-Dimethylallyl-4-hydroxybenzoic acid into aminocoumarins is facilitated by specific amide synthetases. For instance, in novobiocin biosynthesis, the enzyme NovL catalyzes the ATP-dependent formation of an amide bond between 3-Dimethylallyl-4-hydroxybenzoic acid and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of novobiocin). [] Similarly, in clorobiocin biosynthesis, the amide synthetase CouL links 3-Dimethylallyl-4-hydroxybenzoic acid to the aminocoumarin moiety. []

Q3: Are there any alternative pathways for the formation of 3-Dimethylallyl-4-hydroxybenzoic acid in different organisms?

A3: Interestingly, research suggests variations in the biosynthetic pathways for 3-Dimethylallyl-4-hydroxybenzoic acid. While the exact mechanism in Streptomyces maritimus is yet to be fully elucidated, studies on the clorobiocin biosynthetic gene cluster in Streptomyces roseochromogenes indicate that the formation of 3-Dimethylallyl-4-hydroxybenzoic acid might involve a retro-aldol reaction catalyzed by the enzyme CloR. [] This contrasts with the previously established benzoic acid biosynthetic pathway observed in other organisms.

Q4: Can the structure of 3-Dimethylallyl-4-hydroxybenzoic acid be modified to generate novel aminocoumarin antibiotics?

A4: Yes, the substrate specificity of enzymes involved in aminocoumarin biosynthesis allows for the incorporation of structural analogs of 3-Dimethylallyl-4-hydroxybenzoic acid. Mutasynthesis experiments, where a cloQ-defective mutant of the clorobiocin producer was fed with different 3-Dimethylallyl-4-hydroxybenzoic acid analogs, resulted in the production of 32 novel aminocoumarin antibiotics. [] This highlights the potential for generating new antibiotics with potentially improved activity or different pharmacological profiles by modifying the 3-Dimethylallyl-4-hydroxybenzoic acid scaffold.

Q5: Besides its role in antibiotic biosynthesis, are there other known biological activities of 3-Dimethylallyl-4-hydroxybenzoic acid?

A5: While the provided research primarily focuses on the role of 3-Dimethylallyl-4-hydroxybenzoic acid in aminocoumarin biosynthesis, one study mentioned the isolation of this compound alongside other secondary metabolites with allene moieties from the fungus Parasphaeosphaeria sp. [] Further research is needed to explore the potential biological significance and functions of 3-Dimethylallyl-4-hydroxybenzoic acid in fungal metabolism and its potential ecological roles.

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